2,2-diphenylpentanoic acid 2-(diethylamino)ethyl ester is a diarylmethane. An inhibitor of drug metabolism and CYTOCHROME P-450 ENZYME SYSTEM activity.
Related Compounds
Acetylcholine
Relevance: Several studies explored the interaction between Proadifen and acetylcholine-mediated responses. For example, one study found that Proadifen antagonizes endothelium-dependent relaxations induced by acetylcholine in isolated blood vessels. [] This antagonism was suggested to occur via muscarinic receptor blockade, indicating a potential overlap in their pharmacological targets.
Adenosine Triphosphate (ATP)
Relevance: Similar to acetylcholine, ATP induces endothelium-dependent vasodilation. In studies investigating Proadifen's effects on vascular tone, ATP served as a comparative agent. While Proadifen antagonized acetylcholine-induced relaxations, it did not affect those mediated by ATP. [] This finding suggests that Proadifen's action on vascular tone might be specific to certain signaling pathways or receptor subtypes.
Levcromakalim
Relevance: Levcromakalim is often used as a pharmacological tool to study potassium channel-mediated vasodilation. Proadifen has been shown to inhibit the relaxant effects of levcromakalim in various vascular beds, including the rat portal vein. [] This suggests that Proadifen might interfere with potassium channel function, either directly or indirectly, impacting the activity of compounds like levcromakalim.
3-Morpholino-sydnonimine
Relevance: 3-Morpholino-sydnonimine is commonly employed to investigate NO-mediated vasodilation. Studies evaluating Proadifen's effects on vascular reactivity used this compound to differentiate between NO-dependent and -independent mechanisms. For instance, one study found that while Proadifen affected acetylcholine-induced relaxations, it did not alter the vasodilatory response to 3-morpholino-sydnonimine. [] This observation suggests that Proadifen's influence on vascular tone might not primarily involve direct interference with NO signaling pathways.
17-Octadecynoic Acid (17-ODYA)
Relevance: 17-ODYA is often used in conjunction with Proadifen to investigate the role of cytochrome P450 epoxygenases in various physiological processes. For example, one study investigated the effect of both compounds on endothelium-derived hyperpolarizing factor (EDHF)-mediated relaxations. [] The findings showed that 17-ODYA had no effect, while Proadifen inhibited the relaxations. This suggests that Proadifen might be acting through a mechanism independent of epoxygenase inhibition, unlike 17-ODYA.
Epoxyeicosatrienoic Acids (EETs)
Relevance: EETs are investigated as potential mediators of endothelium-dependent vasodilation. In studies exploring the mechanism of EDHF, EETs are considered candidate molecules. One study demonstrated that while Proadifen affected EDHF-mediated responses, the application of EETs did not induce relaxation. [] This finding suggests that Proadifen's action might not directly involve EETs, despite its ability to modulate EDHF-mediated responses.
Alaproclate
Relevance: Alaproclate exhibits structural similarities to Proadifen and competes for binding sites in rat liver membranes. [] This competition suggests a possible overlap in their binding sites and potential interactions with specific proteins, including cytochrome P450 enzymes. Studies exploring the binding characteristics of Proadifen often utilize alaproclate as a comparative agent to understand their binding affinities and selectivities. []
Cocaine
Relevance: Similar to Alaproclate, Cocaine also displays high-affinity binding to rat liver membranes. [] Studies demonstrated that Proadifen inhibits the binding of Cocaine, and vice versa, suggesting a shared binding site or interaction with a common target. [] This finding implies a potential for interaction between these two drugs, potentially influencing their respective pharmacokinetic and pharmacodynamic profiles.
Acetate, Diethylaminoethyldiphenylpropyl Diethylaminoethyldiphenylpropyl Acetate Hydrochloride, Proadifen Proadifen Proadifen Hydrochloride Propyladiphenin SK 525A SK and F 525 A SK and F-525-A SK and F525A SK-525A SK525A SKF 525 A SKF-525-A SKF-525A SKF525A
Canonical SMILES
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SKF 525A is a widely used, nonspecific cytochrome P (CYP)450 inhibitor that demonstrates 100% inhibition of the various CYP450 isoforms at 1-100 μM. It therefore potentiates the effects of many different drugs by inhibiting their metabolism (IC50 values in the μM range when tested using human liver microsomes). SKF 525A inhibits CYP450-dependent arachidonic acid conversion to active EET metabolites, antagonizing the recovery of functional calcium pools. It also acts as a noncompetitive inhibitor of acetylcholine nicotinic receptors (IC50 = 19 μM in mouse skeletal muscle). Inhibitor of drug metabolism and cytochrome P-450 enzyme system activity Proadifen hydrochloride is an inhibitor of drug metabolism and CYTOCHROME P-450 ENZYME SYSTEM activity.
Recoflavone, also known as DA-6034, is a synthetic derivative of eupatilin and a flavonoid with anti-inflammatory effects for inflammatory bowel disease. DA-6034 significantly inhibited NF-κB activation and upregulated the expressions of interleukin-8 (IL-8) and monocyte chemoattractant protein-1 in MKN-45 cells infected with H. pylori. DA6034 promotes gastric epithelial cell migration and wound-healing through the mTOR pathway. DA-6034 induced mucin secretion via Ca2+-dependent pathways through P2Y receptor stimulation.
Reboxetine is an antidepressant compound that selectively inhibits norepinephrine uptake (IC50s = 8.2 and 1,070 nM for norepinephrine and serotonin transporters, respectively). It displays greater than 1,000-fold affinity for binding rat norepinephrine receptors compared to serotonin, histamine, acetylcholine, or dopamine receptors (Kis = 1.1, 129, 1,400, 3,900, and >10,000 nM, respectively). Reboxetine is an antidepressant compound that selectively inhibits norepinephrine uptake for norepinephrine and serotonin transporters. Reboxetine mesylate is a potent and selective inhibitor of SLC6A2 noradrenalin uptake. Reboxetine displays > 1000-fold selectivity over α-adrenoceptors, 5-HT, dopamine, and muscarinic ACh receptors.
Redaporfin, also known as F-2BMet or LUZ-11, is a photosensitizer for Photodynamic Therapy (PDT) of cancer. Redaporfin showed a high efficacy in the treatment of male BALB/c mice with subcutaneously implanted colon (CT26) tumours. Vascular-PDT with 1.5 mg/kg redaporfin and a light dose of 74 J/cm² led to the complete tumour regression in 83% of the mice.
Reduced haloperidol is an active metabolite of haloperidol. It is formed via reduction of haloperidol by ketone reductase. Reduced haloperidol inhibits radioligand binding to sigma-1 and dopamine D2 receptors (Kis = 1.4 and 31 nM, respectively) and stimulates brain-derived neurotrophic factor (BDNF) secretion from CCF-SSTG1 and U87MG astrocytic glial cells. It also inhibits norepinephrine, dopamine, and serotonin (5-HT) reuptake (Kis = 21, 25, and 33 μM, respectively, in COS-7 cells expressing the human transporters). Reduced haloperidol (0.5 mg/kg) increases latency to paw withdrawal in mouse models of capsaicin- but not force-induced mechanical hypersensitivity. Haloperidol Metabolite II Reduced haloperidol, also known as hydroxyhaloperidol, belongs to the class of organic compounds known as phenylpiperidines. Phenylpiperidines are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group. Reduced haloperidol is considered to be a practically insoluble (in water) and relatively neutral molecule. Reduced haloperidol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, reduced haloperidol is primarily located in the cytoplasm and membrane (predicted from logP).
REDX05358 is a novel highly selective and potent pan RAF inhibitor and a potential therapeutic for BRAF and RAS mutant tumors. REDX05358 has been identified as a novel, highly selective and potent next generation pan RAF inhibitor with improved therapeutic potential and predicted safety profile. REDX05358 demonstrates subnanomolar binding affinity for BRAF and CRAF with high selectivity profile against a panel of 468 kinases that exhibits negligible paradoxical activation due to inhibition of both RAF monomers and dimers.